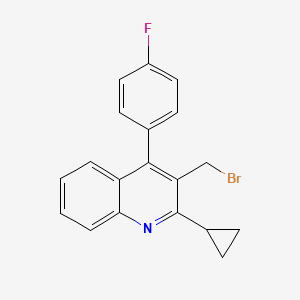

3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrFN/c20-11-16-18(12-7-9-14(21)10-8-12)15-3-1-2-4-17(15)22-19(16)13-5-6-13/h1-4,7-10,13H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNHMJKMLPPGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2CBr)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652258 | |

| Record name | 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154057-56-4 | |

| Record name | 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154057-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclopropyl-3-(Bromomethyl)-4-(4-Fluorophenyl)-Quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline synthesis and characterization

An in-depth analysis of scientific databases and chemical literature reveals a notable absence of specific documentation for the synthesis and characterization of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline. This suggests that the compound may be a novel chemical entity, a proprietary intermediate in unpublished research, or a theoretical structure not yet synthesized or characterized in publicly accessible literature.

While a direct guide on this specific molecule cannot be provided due to the lack of available data, this document presents a generalized and plausible approach to its synthesis and characterization based on established quinoline chemistry. The following sections outline a hypothetical, multi-step synthetic pathway and the standard analytical techniques that would be employed for its structural confirmation and purity assessment. This serves as a methodological template for researchers venturing into the synthesis of novel quinoline derivatives.

Hypothetical Synthetic Pathway

The synthesis of the target compound can be envisioned through a multi-step process, likely commencing with a variation of the Friedländer annulation or a related quinoline synthesis, followed by functional group manipulations.

A logical synthetic workflow is proposed, starting from commercially available precursors. This pathway involves the synthesis of a quinoline core, followed by a radical bromination of a methyl group at the 3-position.

Caption: Proposed synthetic workflow for the target quinoline derivative.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthetic steps.

Step 1: Synthesis of 2-Cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline (Intermediate)

-

To a solution of 2-amino-4'-fluorobenzophenone (1.0 eq) in ethanol, add 1-cyclopropylbutan-1,3-dione (1.2 eq).

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.1 eq).

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate quinoline.

Step 2: Synthesis of this compound (Target Compound)

-

Dissolve the intermediate, 2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline (1.0 eq), in a suitable non-polar solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 eq).

-

Heat the mixture to reflux under an inert atmosphere and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify via recrystallization or column chromatography to yield the final target compound.

Characterization and Data Analysis

Following purification, the structure and purity of the final compound would be confirmed using a suite of analytical techniques. The expected data from these analyses are summarized below.

Table 1: Expected Spectroscopic Data for this compound

| Analysis Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons on the quinoline and fluorophenyl rings, a characteristic singlet for the bromomethyl (-CH₂Br) protons, and multiplets for the cyclopropyl group protons. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the quinoline core, the fluorophenyl ring (with C-F coupling), the cyclopropyl group, and the bromomethyl carbon. |

| Mass Spec (HRMS) | A molecular ion peak ([M]+ and/or [M+H]+) corresponding to the exact mass of C₂₀H₁₅BrFN, confirming the elemental composition. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) would be observable. |

| FT-IR | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C and C=N (aromatic rings), and C-Br stretching vibrations. |

Table 2: Expected Physical and Purity Data

| Property | Method | Expected Result |

| Melting Point | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus | A sharp, defined melting range, indicative of high purity. |

| Purity | High-Performance Liquid Chromatography (HPLC) | >95% purity, determined by peak area integration. |

| Appearance | Visual Inspection | Crystalline solid (e.g., white to off-white powder). |

The characterization process follows a logical workflow to ensure the synthesized compound is structurally correct and pure before its use in further applications, such as drug development studies.

Caption: Workflow for analytical characterization of the target compound.

An In-depth Technical Guide to the Physicochemical Properties of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a key intermediate in the synthesis of Pitavastatin, an HMG-CoA reductase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of known quantitative data, detailed experimental protocols for property determination, and a visualization of the relevant biological pathway to provide context for its application.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C19H15BrFN.[1][2][3][4] Its significance lies primarily in its role as a crucial building block in the multi-step synthesis of Pitavastatin calcium, a potent inhibitor of HMG-CoA reductase used for the treatment of hypercholesterolemia.[1][5][6] Understanding the physicochemical characteristics of this intermediate is paramount for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes. This guide consolidates available data and provides standardized methodologies for its characterization.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models and are indicated as such.

| Property | Value | Source |

| IUPAC Name | This compound | [4][7] |

| CAS Number | 154057-56-4 | [1][2][3][5][6][8] |

| Molecular Formula | C19H15BrFN | [1][2][3][4][5] |

| Molecular Weight | 356.23 g/mol | [1][2][3][4][5][7] |

| Appearance | White to Off-White Solid/Powder | [1][6][9] |

| Melting Point | 131-134°C | [1] |

| Boiling Point | 467.6 ± 45.0 °C (Predicted) | [1] |

| Density | 1.461 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and heated Methanol. | [1] |

| pKa | 4.32 ± 0.50 (Predicted) | [1][9] |

| LogP | 5.1 (Predicted) | [7] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [1][8][9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol

A common synthetic route to this compound involves the bromination of its corresponding methyl-substituted precursor.[1][5]

Materials:

-

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol (PTVME)

-

N-bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Carbon tetrachloride (CCl4)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium thiosulfate solution (Na2S2O3)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

n-heptane

Procedure:

-

Dissolve PTVME (1 equivalent) and NBS (2.1 equivalents) in a solvent mixture of acetonitrile and carbon tetrachloride.[1]

-

Irradiate the reaction mixture with light at a wavelength of 254 nm for an extended period (e.g., 4 days) at room temperature.[1]

-

Monitor the reaction for completion using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent by distillation under reduced pressure.[1]

-

Redissolve the residual oil in dichloromethane.[1]

-

Wash the organic phase sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic phase with anhydrous magnesium sulfate.[1]

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography using a gradient elution of ethyl acetate in n-heptane.[1][5]

Below is a workflow diagram illustrating the synthesis and purification process.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind a small amount in a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[10]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

For an unknown sample, perform a rapid preliminary heating to determine an approximate melting range.[11]

-

For a precise measurement, start heating at a rate of approximately 2°C per minute, beginning about 15-20°C below the approximate melting point.[11]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting point is reported as the range T1-T2.[12]

-

Repeat the measurement with a fresh sample to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Apparatus:

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of the solid compound to a series of vials.

-

Add a known volume of the desired solvent (e.g., chloroform, ethyl acetate, methanol) to each vial.

-

Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).[13]

-

After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.

-

Filter the sample immediately using a syringe filter compatible with the solvent.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the compound using a calibrated analytical method like HPLC-UV.

-

The measured concentration represents the solubility of the compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration can be used to determine the pKa of ionizable functional groups.

Apparatus:

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Titration vessel

-

Standardized solutions of 0.1 M HCl and 0.1 M NaOH

-

Solvent system (e.g., a co-solvent with water if aqueous solubility is low)

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]

-

Dissolve a precisely weighed amount of the compound in a suitable solvent to a known concentration.

-

Place the solution in the titration vessel with a magnetic stir bar and immerse the pH electrode.

-

If the compound is a weak base (as predicted by its pKa), titrate with a standardized solution of 0.1 M HCl. If it were a weak acid, 0.1 M NaOH would be used.

-

Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.[14]

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

-

Perform the titration in triplicate to ensure accuracy.[14]

Biological Context: The HMG-CoA Reductase Pathway

This compound is an intermediate in the synthesis of Pitavastatin, a member of the statin family of drugs.[1][5][6] Statins function by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[1][5][15] By blocking this enzyme, statins reduce the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL-cholesterol from the bloodstream.[5] The following diagram illustrates the HMG-CoA reductase pathway and the mechanism of action of statins.

References

- 1. Statin - Wikipedia [en.wikipedia.org]

- 2. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. What is Cholesterol Synthesis? Steps & Regulation [allen.in]

- 7. news-medical.net [news-medical.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. byjus.com [byjus.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline: A Key Intermediate in Statin Synthesis

CAS Number: 154057-56-4

This technical guide provides a comprehensive overview of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a crucial chemical intermediate in the synthesis of the cholesterol-lowering drug, Pitavastatin.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and its role in the broader context of quinoline derivatives' biological activities.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₉H₁₅BrFN |

| Molecular Weight | 356.23 g/mol [3][4] |

| CAS Number | 154057-56-4[4] |

| Appearance | White to Off-White Solid[5] |

| Melting Point | 131-134 °C[5] |

| Boiling Point (Predicted) | 467.6 ± 45.0 °C[5] |

| Density (Predicted) | 1.461 ± 0.06 g/cm³[5] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol (with heating)[5] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[5] |

Spectroscopic Data

¹H NMR (CDCl₃): δ 1.17 (2H, m), 1.40 (2H, m), 2.50-2.54 (1H, m), 4.6 (2H, s), 7.24-7.40 (6H, m), 7.64 (1H, m), 8.00-8.02 (1H, m) ppm.[5][6]

¹³C NMR (CDCl₃): δ 9.8, 14.7, 29.1, 115.6, 115.8, 125.8, 126.2, 126.4, 127.4, 128.5, 128.8, 129.7, 130.87, 130.91, 131.0, 131.60, 131.63, 146.9, 147.1, 161.4, 161.5, 163.9 ppm.[5][6]

Experimental Protocols

Synthesis of this compound

A common synthetic route to prepare the title compound involves the bromination of its methyl-substituted precursor, 2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline.[5][6]

Materials:

-

2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline (PTVME)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Carbon tetrachloride (CCl₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

n-heptane

Procedure:

-

Dissolve 2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline (1.0 equivalent) and N-bromosuccinimide (2.1 equivalents) in a solvent mixture of acetonitrile and carbon tetrachloride.[5][6]

-

Irradiate the reaction mixture with light at a wavelength of 254 nm at room temperature (approximately 20°C) for 4 days.[5][6]

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[5][6]

-

Wash the organic phase sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.[5]

-

Dry the organic phase with anhydrous magnesium sulfate.[5]

-

Remove the solvent under reduced pressure.[5]

-

Purify the product by column chromatography using an elution gradient of 1-10% ethyl acetate in n-heptane to yield this compound.[5][6]

An alternative synthesis route starts from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate, which is first reduced and then brominated using phosphorus tribromide (PBr₃).[1]

Synthetic and Logical Workflow

The synthesis of this compound and its subsequent conversion to Pitavastatin is a multi-step process. The following diagram illustrates the key transformations.

References

- 1. asianpubs.org [asianpubs.org]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-(Bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline CAS#: 154057-56-4 [m.chemicalbook.com]

- 6. 3-(Bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline | 154057-56-4 [chemicalbook.com]

structure elucidation of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline

An In-depth Technical Guide on the Structure Elucidation of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₁₉H₁₅BrFN and a molecular weight of 356.23 g/mol .[1][2][3][4][5] This molecule is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for HMG-CoA reductase inhibitors such as Pitavastatin.[1][3] Its precise molecular architecture is critical for its reactivity and utility in multi-step organic syntheses. This guide provides a detailed overview of the analytical techniques and data interpretation used to confirm the structure of this quinoline derivative.

The structural elucidation of an organic compound is a systematic process that involves a combination of spectroscopic techniques to piece together its molecular framework. For this compound, the primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While X-ray crystallography provides the most definitive three-dimensional structure, its application is contingent on the ability to grow a suitable single crystal.

Spectroscopic Data and Structural Interpretation

The confirmation of the compound's structure relies on piecing together evidence from various analytical methods. Each technique provides unique information about the molecular fragments and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Experiments are typically conducted in a deuterated solvent, such as deuterochloroform (CDCl₃).

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹H NMR spectrum of this compound shows distinct signals corresponding to the cyclopropyl, bromomethyl, and aromatic protons.[1]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The spectrum for this compound shows signals for the aliphatic carbons of the cyclopropyl and bromomethyl groups, as well as for the aromatic carbons of the quinoline and fluorophenyl rings.[1]

Data Presentation

The quantitative spectroscopic data are summarized below for clarity and direct comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |

| 1.17 | m | 2H | Cyclopropyl -CH₂- |

| 1.40 | m | 2H | Cyclopropyl -CH₂- |

| 2.50 - 2.54 | m | 1H | Cyclopropyl -CH- |

| 4.6 | s | 2H | Bromomethyl -CH₂Br |

| 7.24 - 7.40 | m | 6H | Aromatic Protons (Quinoline & Fluorophenyl) |

| 7.64 | m | 1H | Aromatic Proton (Quinoline) |

| 8.00 - 8.02 | m | 1H | Aromatic Proton (Quinoline) |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 9.8, 14.7 | Cyclopropyl carbons |

| 29.1 | Bromomethyl carbon (-CH₂Br) |

| 115.6, 115.8, 125.8, 126.2, 126.4, 127.4, 128.5, 128.8, 129.7, 130.87, 130.91, 131.0, 131.60, 131.63 | Aromatic CH and Quaternary carbons |

| 146.9, 147.1 | Aromatic Quaternary carbons |

| 161.4, 161.5, 163.9 | Aromatic carbons (including C-F) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). For C₁₉H₁₅BrFN, the expected monoisotopic mass is approximately 355.0372 Da.[6] The presence of bromine is typically indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio), resulting in two major peaks (M and M+2) in the mass spectrum that are two mass units apart.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are generalized protocols for the key experiments involved in structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals to determine proton ratios.

Mass Spectrometry (MS) Protocol

-

Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization : Introduce the sample into the mass spectrometer. Depending on the instrument, common ionization techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).[7]

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).[7]

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis : Analyze the spectrum to identify the molecular ion peak (M⁺ or [M+H]⁺) and confirm the molecular weight. Examine the isotopic distribution pattern to confirm the presence of bromine.

X-ray Crystallography Protocol

While a specific crystal structure for the title compound was not found in the literature, the general methodology for obtaining one is as follows.

-

Crystallization : Grow a single crystal of the compound, which is often the most challenging step.[8] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

-

Data Collection : Mount a suitable crystal on a goniometer head.[9] Place it in an X-ray diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[8][9]

-

Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group.[9] Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters against the experimental data until the model converges with a low R-factor.[9]

-

Structure Validation : The final structure is validated for geometric correctness and provides unambiguous confirmation of connectivity and stereochemistry.[8]

Visualizations

Diagrams are provided to illustrate the logical workflows and relationships in the structure elucidation process.

Caption: General workflow for chemical structure elucidation.

Caption: Logical relationship of spectroscopic data to the final structure.

References

- 1. 3-(Bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline | 154057-56-4 [chemicalbook.com]

- 2. This compound | C19H15BrFN | CID 29927785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CheMondis Marketplace [chemondis.com]

- 6. This compound [lgcstandards.com]

- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic and Structural Elucidation of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline is a key intermediate in the synthesis of various pharmacologically active molecules, including Pitavastatin calcium, an HMG-CoA reductase inhibitor.[1][2] Accurate characterization and confirmation of its chemical structure are paramount for ensuring the purity and efficacy of subsequent products. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, MS, and IR) for this compound, along with detailed experimental protocols for its synthesis and analysis.

Molecular Structure and Properties

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following sections present the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented below was obtained in a CDCl₃ solvent.[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.00-8.02 | m | 1H | Quinoline-H |

| 7.64 | m | 1H | Quinoline-H |

| 7.24-7.40 | m | 6H | Aromatic-H |

| 4.6 | s | 2H | -CH₂Br |

| 2.50-2.54 | m | 1H | Cyclopropyl-CH |

| 1.40 | m | 2H | Cyclopropyl-CH₂ |

| 1.17 | m | 2H | Cyclopropyl-CH₂ |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The data presented below was obtained in a CDCl₃ solvent.[1][2]

| Chemical Shift (δ) ppm | Assignment |

| 163.9, 161.4, 161.5 | C-F, Quinoline-C |

| 147.1, 146.9 | Quinoline-C |

| 131.63, 131.60, 131.0, 130.91, 130.87, 129.7, 128.8, 128.5, 127.4, 126.4, 126.2, 125.8, 115.8, 115.6 | Aromatic & Quinoline-C |

| 29.1 | -CH₂Br |

| 14.7 | Cyclopropyl-CH |

| 9.8 | Cyclopropyl-CH₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

| Ion | [M+H]⁺ | [M+Na]⁺ |

| Calculated m/z | 356.0441 | 378.0260 |

| Observed m/z | 356.0445 | 378.0263 |

The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of almost equal intensity (M and M+2).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3050 | C-H | Aromatic |

| ~2950 | C-H | Cyclopropyl |

| ~1600, ~1500 | C=C | Aromatic Ring |

| ~1220 | C-F | Fluoroaromatic |

| ~690 | C-Br | Alkyl Halide |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate.[5] The synthesis involves a reduction of the ester to an alcohol, followed by bromination.[5]

A detailed, alternative synthesis from 2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline (PTVME) using N-bromosuccinimide (NBS) is as follows:[1][2]

-

Reaction Setup: PTVME (0.85 g, 3.06 mmol) and N-bromosuccinimide (NBS, 1.16 g, 2.1 eq.) are dissolved in a solvent mixture of acetonitrile (MeCN, 20 mL) and carbon tetrachloride (CCl₄, 5 mL).[1][2]

-

Initiation: The reaction mixture is irradiated with light at a wavelength of 254 nm for 4 days at room temperature (~20 °C).[1][2]

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting oil is redissolved in dichloromethane (CH₂Cl₂, 20 mL).[1][2] The organic phase is washed sequentially with a saturated sodium thiosulfate solution (1 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).[2]

-

Purification: The organic layer is dried with anhydrous magnesium sulfate (MgSO₄) and the solvent is removed under reduced pressure.[1][2] The final product is purified by column chromatography using an elution gradient of 1-10% ethyl acetate in n-heptane.[1][2]

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of the synthesized compound is illustrated below.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed accurate mass with the calculated mass to confirm the elemental composition.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

References

- 1. 3-(Bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline | 154057-56-4 [chemicalbook.com]

- 2. 3-(Bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline CAS#: 154057-56-4 [m.chemicalbook.com]

- 3. This compound | C19H15BrFN | CID 29927785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. asianpubs.org [asianpubs.org]

The Multifaceted Therapeutic Potential of Substituted Quinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocyclic aromatic system, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development as therapeutic agents for a wide range of diseases. This technical guide provides a comprehensive overview of the significant biological activities of substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This document is designed to be a valuable resource, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Anticancer Activity

Substituted quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxic effects against a multitude of cancer cell lines through diverse mechanisms of action. These mechanisms primarily include the inhibition of key enzymes crucial for cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

Quantitative Analysis of Anticancer Activity

The anticancer potency of substituted quinolines is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. These metrics represent the concentration of a compound required to inhibit cell growth or proliferation by 50%. A lower IC50 or GI50 value signifies greater potency. The following tables summarize the reported anticancer activities of various substituted quinoline derivatives against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected Substituted Quinoline Derivatives

| Compound ID/Series | Substitution Pattern | Cancer Cell Line | Activity (IC₅₀ / GI₅₀ in µM) | Reference |

| Compound 5a | Quinoline-based EGFR/HER-2 dual inhibitor | MCF-7 (Breast) | 0.025 - 0.082 (GI₅₀) | [1][2] |

| A-549 (Lung) | 0.025 - 0.082 (GI₅₀) | [1][2] | ||

| Compounds 13e, 13f, 13h | Pyridine at C4, various substituents on quinoline | PC-3 (Prostate) | 2.61, 4.73, 4.68 | [2][3] |

| KG-1 (Leukemia) | 3.56, 4.88, 2.98 | [2][3] | ||

| Quinoline-Chalcone Derivative 12e | Not specified in detail | MGC-803 (Gastric) | 1.38 | [4] |

| HCT-116 (Colon) | 5.34 | [4] | ||

| MCF-7 (Breast) | 5.21 | [4] | ||

| Anilino-Fluoroquinolone Derivatives | Not specified in detail | Various | - | [4] |

| Quinoline 7 | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 ± 0.003 | [5] |

| Quinoline 13 | C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline | HeLa (Cervical) | 8.3 | [6] |

| Tetrahydroquinoline 18 | 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | 13.15 | [6] |

| HTI 21 & HTI 22 | 4-substituted quinolines | Various | Not specified in detail | [7] |

Mechanisms of Anticancer Action

Substituted quinolines exert their anticancer effects through various mechanisms, including:

-

Tyrosine Kinase Inhibition: Many quinoline derivatives act as inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are frequently overexpressed in cancer cells.[1][8] By blocking the ATP-binding site of these kinases, they impede downstream signaling pathways that regulate cell proliferation and survival.[4]

-

Pim-1 Kinase Inhibition: Some quinoline derivatives have been shown to moderately inhibit Pim-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[3]

-

Induction of Apoptosis: Certain substituted quinolines can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by activating caspases (like caspase-3 and -8), upregulating pro-apoptotic proteins (e.g., Bax), and downregulating anti-apoptotic proteins (e.g., Bcl-2).[1][7]

-

Cell Cycle Arrest: These compounds can also halt the cell cycle at specific phases, preventing cancer cells from dividing and proliferating.[3]

-

Mitochondrial Permeabilization: Some derivatives induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[7]

Signaling Pathway Visualization

Caption: Anticancer mechanisms of substituted quinolines.

Antimicrobial Activity

Substituted quinolines have a long and successful history as antimicrobial agents, with the fluoroquinolones being a prominent example. The rise of multidrug-resistant pathogens has spurred renewed interest in developing novel quinoline-based antibiotics and antifungals.

Quantitative Analysis of Antimicrobial Activity

The efficacy of antimicrobial agents is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected Substituted Quinoline Derivatives

| Compound ID/Series | Microorganism | Activity (MIC in µg/mL) | Reference |

| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative bacteria | 0.125–8 | [9] |

| 7-(2-(aminomethyl)morpholino) derivative 28 | Gram-positive bacteria | Better than ciprofloxacin, norfloxacin, and ofloxacin | [10] |

| Gram-negative bacteria | Equipotent with norfloxacin and ofloxacin | [10] | |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 5 µM | |

| Mycobacterium tuberculosis H37Rv | >20 (Selectivity Index) | ||

| 6-amino-4-methyl-1H-quinoline-2-one derivatives (Compounds 2 & 6) | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [11] |

| A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active | [11] | |

| 4-hydroxy-3-iodo-quinol-2-one (11) | Meticillin-resistant Staphylococcus aureus (MRSA) | 0.049 - 0.097 | [12] |

Mechanisms of Antimicrobial Action

The primary mechanism of action for many quinoline-based antimicrobials, especially fluoroquinolones, is the inhibition of essential bacterial enzymes:

-

DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are vital for bacterial DNA replication, repair, and recombination. By targeting these topoisomerases, quinoline derivatives prevent bacterial cell division, ultimately leading to cell death.[8][13]

-

Peptide Deformylase (PDF) Inhibition: Some novel quinoline derivatives have been designed to inhibit the PDF enzyme, which is crucial for bacterial protein synthesis.[11]

Experimental Workflow Visualization

Caption: Workflow for MIC determination.

Antiviral Activity

Several quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including Dengue virus, Zika virus, and Influenza A virus.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy is often expressed as the half-maximal inhibitory concentration (IC50) or the concentration that reduces viral replication by 50%.

Table 3: Antiviral Activity of Selected Substituted Quinoline Derivatives

| Compound ID/Series | Virus | Activity (IC₅₀ in µM) | Reference |

| Compound 9b | Influenza A virus | 0.88 - 6.33 | [14] |

| Compounds 4a, 4c, 6c, 6f, 6g, 6i, 9a-9d | Influenza A virus | 0.88 - 4.92 | [14] |

| 2,8-bis(trifluoromethyl)quinoline derivatives (141a, 141b, 142, 143) | Zika virus (ZIKV) | Similar to mefloquine | [15] |

| 4-oxo-4H-quinoline acylhydrazone derivatives (4, 11, 17) | Tobacco Mosaic Virus (in vivo) | 46.3-51.2% inhibition at 500 mg/L | [16] |

Mechanisms of Antiviral Action

The antiviral mechanisms of quinoline derivatives are varied and can include:

-

Inhibition of Viral RNA Transcription and Replication: Some compounds directly interfere with the viral machinery responsible for replicating its genetic material.[14]

-

Inhibition of Viral Entry: Chloroquine, a well-known quinoline, is thought to inhibit viral entry by increasing the pH of endosomes, which is necessary for the fusion of the viral envelope with the host cell membrane.

-

Targeting Viral Enzymes: Specific quinoline derivatives have been shown to inhibit viral enzymes like the NS5B polymerase of the Hepatitis C virus.[17]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases. Substituted quinolines have been investigated for their potential to mitigate inflammatory responses.

Mechanisms of Anti-inflammatory Action

Quinoline derivatives can exert anti-inflammatory effects by targeting key components of the inflammatory cascade:

-

Inhibition of Pro-inflammatory Cytokines: Several ibuprofen-quinoline conjugates have been shown to significantly suppress the secretion and expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[18]

-

Inhibition of iNOS: These conjugates also reduce the production of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory mediator.[18]

-

Enzyme Inhibition: Quinoline-based compounds have been developed as inhibitors of enzymes like Phosphodiesterase 4 (PDE4), Cyclooxygenase (COX), and TNF-α converting enzyme (TACE).[19][20]

Signaling Pathway Visualization

Caption: Anti-inflammatory action of substituted quinolines.

Antimalarial Activity

Quinolines are historically significant as antimalarial drugs, with quinine and chloroquine being prime examples.[21] Research continues to explore novel quinoline derivatives to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum.[22]

Quantitative Analysis of Antimalarial Activity

The antiplasmodial activity is measured by the concentration of the compound that inhibits the growth of the parasite.

Table 4: Antimalarial Activity of Selected Substituted Quinoline Derivatives

| Compound ID/Series | Plasmodium falciparum Strain | Activity (IC₅₀) | Reference |

| 4-aminoquinoline derivatives | NF54 (CQ-sensitive) | Nanomolar range | [22] |

| K1 (CQ-resistant) | Nanomolar range | [22] | |

| Dioxoisoindoline-quinoline conjugate (Compound 17) | PfW2 (CQ-resistant) | 0.097 ± 0.006 µM | [23] |

| Pyrazole-quinoline derivative (Compound 46) | P. falciparum | 0.036 µg/mL | [23] |

| Quinoline-biphenyl hybrid (Compound 68) | P. falciparum | 42.70 µM (EC₅₀) | [23] |

Mechanisms of Antimalarial Action

The primary mechanism of action of many quinoline antimalarials involves the disruption of hemoglobin digestion in the parasite's food vacuole:

-

Inhibition of Heme Polymerization: During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Chloroquine accumulates in the acidic food vacuole and inhibits this polymerization process. The resulting buildup of free heme is toxic to the parasite.[21][23][24]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the substituted quinoline compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.

-

Incubation: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control, and the IC50 value is determined.[25]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cancer cells are treated with the quinoline compound for a specific duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a PI solution.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.[4]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Serial dilutions of the quinoline compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This in-depth guide highlights the vast therapeutic potential of substituted quinolines. The provided data and methodologies serve as a foundation for further exploration and development of this versatile chemical scaffold into novel and effective therapeutic agents.

References

- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 13. media.neliti.com [media.neliti.com]

- 14. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 25. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline in Pitavastatin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitavastatin, a potent HMG-CoA reductase inhibitor, is a widely prescribed therapeutic agent for the management of hypercholesterolemia. The synthesis of this complex molecule relies on the strategic assembly of its core structural components. This technical guide delves into the critical role of the intermediate, 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, in the convergent synthesis of Pitavastatin. We will explore its formation, subsequent conversion to a key phosphonium salt, and its ultimate incorporation into the final drug substance through a Wittig reaction. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are provided to offer a comprehensive understanding for researchers and professionals in the field of drug development.

Introduction

The synthesis of complex pharmaceutical molecules like Pitavastatin often involves a multi-step approach where key fragments are synthesized separately and then coupled together. This strategy, known as convergent synthesis, generally leads to higher overall yields and greater flexibility. In the synthesis of Pitavastatin, the quinoline core and the heptenoic acid side chain are two such crucial fragments. The compound this compound serves as a pivotal electrophilic intermediate, enabling the connection of the quinoline core to the side chain.

The Synthetic Pathway: A Visual Overview

The following diagram illustrates the central role of this compound in the synthesis of Pitavastatin. It is typically prepared from its corresponding alcohol and then converted into a phosphonium salt, which is the key reagent for the subsequent Wittig coupling reaction.

Figure 1: Synthesis of Pitavastatin highlighting the role of the bromomethylquinoline intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations involving this compound.

Synthesis of this compound

This step involves the bromination of the corresponding hydroxymethyl derivative. Phosphorus tribromide is a commonly used reagent for this transformation.

Procedure:

-

To a solution of (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol (100 g) in dichloromethane (400 ml), stir the reaction mixture for 30 minutes at ambient temperature.[1]

-

Slowly add a solution of phosphorus tribromide (16.2 ml) in dichloromethane (100 ml) at 25°C.[1]

-

Stir the reaction mixture for 1 hour at the same temperature.[1]

-

Quench the reaction by the addition of a 10% aqueous sodium bicarbonate solution to neutralize the excess acid.[1]

-

Separate the organic layer and wash it with a 10% aqueous sodium thiosulfate solution.[1]

-

The organic layer is then typically dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude this compound.

Synthesis of [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]triphenylphosphonium bromide

The bromo intermediate is then converted to its corresponding phosphonium salt, a stable solid that is used in the subsequent Wittig reaction.

Procedure:

-

Charge a reactor with this compound (1 kg), toluene (10 L), and isopropanol (300 mL).[2]

-

Heat the mixture to 50°C.[2]

-

Slowly add a solution of triphenylphosphine (0.874 kg) in toluene (2 L).[2]

-

Stir the reaction mixture for 3 hours at 50°C.[2]

-

Cool the reaction mixture to 25°C and continue stirring for 1 hour.[2]

-

Filter the resulting solid, wash with toluene, and dry to obtain the phosphonium bromide compound.[2]

Wittig Reaction for the Synthesis of the Pitavastatin Precursor

The phosphonium salt is reacted with the protected side-chain aldehyde in a Wittig reaction to form the carbon-carbon double bond present in the Pitavastatin molecule.

Procedure:

-

To a solution of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]triphenylphosphonium bromide (60 g) in dimethyl sulfoxide (DMSO) (100 ml), add a solution of tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (25 g) in DMSO (50 ml).[1]

-

Heat the reaction mixture to 75°C.[1]

-

Add potassium carbonate (20 g) to the mixture and stir for 7 hours at 75°C.[1]

-

After cooling to 25°C, add water (250 ml) and stir for 90 minutes.[1]

-

The product, (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl]-2,2-dimethyl-[3][4]dioxan-4-yl]acetic acid tert-butyl ester, can then be isolated and purified, often by recrystallization from a suitable solvent like methanol.[1]

Quantitative Data

The efficiency of these synthetic steps is crucial for the overall yield of Pitavastatin. The following table summarizes available quantitative data from various sources.

| Step | Starting Material | Reagents | Product | Yield | Purity | Reference |

| Bromination | (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol | PBr₃, Dichloromethane | This compound | - | - | [1] |

| Phosphonium Salt Formation | This compound | Triphenylphosphine, Toluene, Isopropanol | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]triphenylphosphonium bromide | - | - | [2] |

| Wittig Reaction | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]triphenylphosphonium bromide & tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | K₂CO₃, DMSO | (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl]-2,2-dimethyl-[3][4]dioxan-4-yl]acetic acid tert-butyl ester | 88 g (from 60 g phosphonium salt) | - | [1] |

| Improved Wittig Reaction (Julia Olefination) | Modified quinoline sulfone and side-chain aldehyde | - | Pitavastatin coupled intermediate | High | <2% Z-isomer |

Note: Specific yield and purity data can vary significantly based on reaction scale and purification methods.

Conclusion

This compound is an indispensable intermediate in the synthesis of Pitavastatin. Its formation via bromination of the corresponding alcohol and subsequent conversion to a phosphonium salt allows for the efficient construction of the complete Pitavastatin carbon skeleton through a Wittig reaction. The methodologies presented in this guide, derived from established literature and patents, provide a solid foundation for researchers and professionals involved in the synthesis and development of this important therapeutic agent. Further process optimization, such as exploring alternative coupling reactions like the Julia olefination, may offer improvements in yield and stereoselectivity.

References

- 1. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]

- 2. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]

- 3. Pitavastatin - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

The Emergence of 2-Cyclopropyl-4-phenylquinoline Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this broad class of compounds, 2-cyclopropyl-4-phenylquinoline derivatives have emerged as a promising area of research, demonstrating significant potential in various therapeutic areas, including oncology. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and pharmacological evaluation of this important chemical series.

Discovery and Historical Context

The precise historical genesis of the 2-cyclopropyl-4-phenylquinoline scaffold is not delineated in a single seminal publication but rather represents a convergence of synthetic advancements in quinoline chemistry. The introduction of a cyclopropyl group at the 2-position and a phenyl group at the 4-position is a relatively modern development, with key examples appearing in the scientific literature and patent filings in the 21st century.

Early research on quinolines focused on simpler substitution patterns. The development of synthetic methodologies, such as the Friedländer annulation and the Doebner-von Miller reaction, laid the groundwork for the eventual construction of more complex derivatives. The interest in incorporating a cyclopropyl moiety stems from its unique stereoelectronic properties, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

A notable example that highlights the synthesis of this specific scaffold is the preparation of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol .[1] While this particular study focuses on the crystallographic analysis of the molecule, the methods employed are indicative of the synthetic strategies used to access this class of compounds. Patents filed in the early 2010s further underscore the growing interest in these derivatives, primarily for their potential as intermediates in the synthesis of complex therapeutic agents.[2]

Synthetic Methodologies

The synthesis of 2-cyclopropyl-4-phenylquinoline derivatives typically involves a multi-step sequence, culminating in the formation of the quinoline ring system. A common and effective approach is a variation of the Friedländer synthesis, which involves the condensation of an appropriately substituted 2-aminoaryl ketone with a β-dicarbonyl compound.

General Synthetic Protocol

A representative synthetic route to a 2-cyclopropyl-4-phenylquinoline derivative, specifically [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, is outlined below. This protocol is adapted from methodologies described in the patent literature.[2]

Step 1: Synthesis of the Quinoline Core via Friedländer Annulation

The initial step involves the cyclocondensation of a 2-amino-benzophenone derivative with a cyclopropyl-β-ketoester.

-

Reactants:

-

2-Amino-4'-fluorobenzophenone

-

Ethyl 3-cyclopropyl-3-oxopropanoate

-

-

Catalyst: A Lewis acid, such as zinc chloride (ZnCl₂) or triflic acid (TfOH), is often employed to facilitate the reaction.

-

Solvent: A high-boiling point solvent like toluene or xylene is typically used.

-

Procedure:

-

The 2-aminobenzophenone and the β-ketoester are dissolved in the solvent.

-

The Lewis acid catalyst is added, and the mixture is heated to reflux, often with the removal of water using a Dean-Stark apparatus.

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction is cooled, and the product, ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate, is isolated and purified, typically by column chromatography.

-

Step 2: Reduction of the Ester to the Alcohol

The resulting ester is then reduced to the corresponding primary alcohol.

-

Reducing Agent: A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride and a Lewis acid (e.g., MgCl₂) is used.

-

Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for this reduction.

-

Procedure:

-

The reducing agent is suspended in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of the quinoline ester in the same solvent is added dropwise at a controlled temperature (often 0 °C).

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution).

-

The product, [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The final product is purified by recrystallization or column chromatography.

-

Pharmacological Activity and Mechanism of Action

While the 2-cyclopropyl-4-phenylquinoline scaffold itself is not extensively characterized in terms of a single, defined biological activity, derivatives have shown promise as potent anticancer agents. The biological effects of these compounds are often attributed to the inhibition of key cellular signaling pathways involved in cell proliferation, survival, and migration.

Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of 2-phenylquinoline and 4-phenylquinolone derivatives against a variety of cancer cell lines.[3][4] For instance, certain 4-anilino-2-phenylquinoline derivatives have shown potent activity against colon and breast cancer cell lines, with GI50 values in the nanomolar to low micromolar range.[3] These compounds are believed to exert their effects by inducing cell cycle arrest, often in the S-phase or G2/M phase.[3]

The mechanism of action for many quinoline-based anticancer agents involves the inhibition of protein kinases. The 2-phenylquinoline scaffold can serve as a template for the design of inhibitors that target the ATP-binding site of various kinases.

Potential as Kinase Inhibitors

The structural features of 2-cyclopropyl-4-phenylquinolines make them attractive candidates for development as kinase inhibitors. The quinoline core can mimic the adenine region of ATP, while the phenyl and cyclopropyl substituents can be tailored to interact with specific amino acid residues in the kinase active site, thereby conferring potency and selectivity.

Table 1: Antiproliferative Activity of Selected 2-Phenylquinoline Derivatives

| Compound ID | Cancer Cell Line | Activity (GI50/IC50, µM) | Reference |

| Compound 11 | HCT-116 (Colon) | 0.07 | [3] |

| Compound 11 | MCF7 (Breast) | <0.01 | [3] |

| Compound 11 | MDA-MB-435 (Breast) | <0.01 | [3] |

| Compound 22 | COLO205 (Colon) | 0.32 | [4] |

| Compound 22 | H460 (Lung) | 0.89 | [4] |

| HPK | HL-60 (Leukemia) | 0.4 - 1.0 | [4] |

| HPK | Hep3B (Liver) | 0.4 - 1.0 | [4] |

| HPK | H460 (Lung) | 0.4 - 1.0 | [4] |

Signaling Pathways and Experimental Workflows

The development of 2-cyclopropyl-4-phenylquinoline derivatives as therapeutic agents follows a logical workflow from initial synthesis to biological evaluation. A plausible signaling pathway they may inhibit, based on the activity of related compounds, is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Experimental Workflow

Caption: General experimental workflow for the development of 2-cyclopropyl-4-phenylquinoline derivatives.

Postulated Signaling Pathway Inhibition

Caption: Postulated mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.

Future Directions

The 2-cyclopropyl-4-phenylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. Future research in this area should focus on:

-

Expansion of the chemical space: Synthesis of a broader range of derivatives with diverse substitution patterns to establish comprehensive structure-activity relationships (SAR).

-

Target identification and validation: Elucidation of the specific molecular targets (e.g., kinases) and validation of their role in the observed biological effects.

-

Pharmacokinetic profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

-

In vivo efficacy studies: Testing of optimized compounds in relevant animal models of disease to establish preclinical proof-of-concept.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101747265A - Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol - Google Patents [patents.google.com]

- 3. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Deep Dive into 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline: An Essential Pitavastatin Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical and computational analysis of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a key intermediate in the synthesis of the HMG-CoA reductase inhibitor, Pitavastatin. This document explores the molecule's structural, electronic, and spectroscopic properties through a combination of reported experimental data and inferred computational studies based on analogous structures. Detailed experimental protocols for its synthesis and characterization are also presented. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development and optimization of synthetic routes for statin-based therapeutics.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] A notable application of a functionalized quinoline is in the structure of Pitavastatin, a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The synthesis of Pitavastatin involves a critical intermediate, this compound. Understanding the physicochemical and electronic properties of this intermediate is crucial for optimizing reaction conditions, improving yields, and ensuring the purity of the final active pharmaceutical ingredient.

This technical guide delves into the theoretical and computational aspects of this compound, providing insights into its molecular geometry, electronic structure, and spectroscopic signatures. While direct computational studies on this specific intermediate are not extensively available in public literature, this paper extrapolates data from studies on structurally similar quinoline derivatives and the final product, Pitavastatin, to construct a robust theoretical profile.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅BrFN | [3] |

| Molecular Weight | 356.23 g/mol | [3] |

| CAS Number | 154057-56-4 | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 131-134 °C | [5] |

| Boiling Point (Predicted) | 467.6 ± 45.0 °C | [5] |

| Density (Predicted) | 1.461 ± 0.06 g/cm³ | [5] |

| ¹H NMR (CDCl₃, δ ppm) | 1.17 (m, 2H), 1.40 (m, 2H), 2.50-2.54 (m, 1H), 4.6 (s, 2H), 7.24-7.40 (m, 6H), 7.64 (m, 1H), 8.00-8.02 (m, 1H) | [6] |

| ¹³C NMR (CDCl₃, δ ppm) | 9.8, 14.7, 29.1, 115.6, 115.8, 125.8, 126.2, 126.4, 127.4, 128.5, 128.8, 129.7, 130.87, 130.91, 131.0, 131.60, 131.63, 146.9, 147.1, 161.4, 161.5, 163.9 | [6] |

Theoretical and Computational Studies

Molecular Geometry and Electronic Structure (Inferred)

DFT calculations on similar quinoline structures suggest a largely planar quinoline core.[7][8] The cyclopropyl and fluorophenyl groups would be oriented out of this plane. The dihedral angle between the quinoline and the 4-fluorophenyl ring is a key conformational feature. X-ray crystallography of the related compound [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol reveals a significant twist between these two rings.[9] This steric hindrance would also be present in the bromomethyl derivative and influences the molecule's overall shape and potential intermolecular interactions.

The electronic properties can be analyzed through Frontier Molecular Orbitals (HOMO-LUMO). In related quinoline derivatives, the HOMO is typically distributed over the electron-rich regions of the quinoline ring system, while the LUMO is often localized on the quinoline core and any electron-withdrawing substituents.[7] The presence of the electronegative fluorine and bromine atoms would influence the charge distribution and reactivity of the molecule.

Molecular Docking and QSAR (Inferred)

As an intermediate, this compound is not the active molecule that binds to HMG-CoA reductase. However, understanding the structure-activity relationships of the final product, Pitavastatin, provides insight into the importance of the quinoline core and its substituents. Quantitative Structure-Activity Relationship (QSAR) studies on HMG-CoA reductase inhibitors have highlighted the importance of the heterocyclic core and specific substitutions for potent inhibitory activity.[10][11] Molecular docking studies of Pitavastatin into the active site of HMG-CoA reductase demonstrate key interactions that are facilitated by the overall shape and electronic properties endowed by the quinoline scaffold.

Experimental Protocols

Synthesis of this compound

There are multiple reported synthetic routes to this intermediate. One common method involves the bromination of the corresponding methyl-substituted quinoline.[6] A detailed protocol based on available literature is provided below.

Materials:

-

2-Cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)